molecular formula C10H14O4S B3104905 3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol CAS No. 150666-83-4

3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol

Cat. No.: B3104905
CAS No.: 150666-83-4
M. Wt: 230.28 g/mol
InChI Key: QTKYXMGDLORVEW-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol is an organic compound characterized by the presence of a methoxyphenyl group attached to a sulfonyl-propanol structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol typically involves the reaction of 4-methoxybenzenesulfonyl chloride with propanol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Methoxybenzenesulfonyl chloride} + \text{Propanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfonyl-propanoic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfonyl-propanoic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol has several applications in scientific research:

    Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonyl chloride: A precursor in the synthesis of 3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol.

    4-Methoxyphenylsulfonamide: Another compound with a similar sulfonyl group but different functional groups attached.

Uniqueness

This compound is unique due to its combination of a methoxyphenyl group and a sulfonyl-propanol structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-14-9-3-5-10(6-4-9)15(12,13)8-2-7-11/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKYXMGDLORVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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